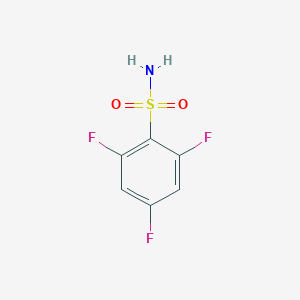
2,4,6-Trifluorobenzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluorobenzenesulphonamide is a chemical compound that is part of a broader class of trifluoromethyl aromatic compounds. These compounds are characterized by the presence of a trifluoromethyl group attached to an aromatic ring, which significantly alters the chemical and physical properties of the molecule. Although the provided papers do not directly discuss this compound, they provide insights into the reactivity and properties of closely related trifluoromethyl aromatic compounds.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of this compound by choosing appropriate nucleophiles and electrophiles that introduce the sulphonamide group.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is typically confirmed using spectroscopic methods such as 19F NMR spectroscopy, which reflects the influence of the fluorine atoms on the chemical environment of the molecule . X-ray crystallography can also be used to investigate the molecular structure, as demonstrated for some phosphorus-containing fluorinated benzene derivatives . These techniques would likely be applicable for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including defluorination and azidation. For example, selective defluorination of trifluorobenzene derivatives in the presence of sodium azide leads to the formation of triazido compounds . This suggests that this compound could also participate in similar reactions, potentially leading to the synthesis of novel derivatives with applications in polymer chemistry or organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to increased reactivity in certain cases, as seen with the reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, peptides, and proteins . The kinetics of these reactions are often complex and can be studied using spectrophotometry . The presence of the sulphonamide group in this compound would also contribute to its unique properties, potentially affecting its solubility, acidity, and reactivity with various biological molecules.
Applications De Recherche Scientifique
Phase Behavior and Applications in Ionic Liquids
Research into the phase behavior of imidazolium- and phosphonium-based ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, has revealed significant insights into their solvent abilities with various solutes, including aromatic compounds. This study highlights the substantial effects of anion selection on the solubility of hydrogen-bonding and aromatic solutes in ionic liquids. Specifically, it was found that ionic liquids with triflate anions generally exhibited higher solubility for hydrogen-bonding solutes, whereas bistriflamide anions favored the solubility of aromatic compounds. These findings suggest potential applications of ionic liquids as alternative, environmentally friendly solvents with tunable properties for the separation and extraction of target molecules from aqueous solutions or original matrices. The comprehensive research on ionic liquids presents a promising avenue for utilizing 2,4,6-trifluorobenzenesulphonamide in the development of mixed solvents for various applications in separation processes (Visak et al., 2014).
Environmental Persistence and Toxicity of Brominated Compounds
The environmental distribution and toxicity of 2,4,6-tribromophenol, a compound structurally similar to this compound, have been extensively reviewed. This compound is a by-product in the synthesis of brominated flame retardants and has been identified as a pervasive environmental pollutant. The review summarizes its concentrations in various environmental and biological matrices, including human tissues, and discusses its toxicokinetics and toxicodynamics. Although not directly related to this compound, the methodologies and findings of this study could provide a framework for assessing the environmental behavior and potential health risks associated with trifluorobenzenesulphonamide derivatives (Koch & Sures, 2018).
Advanced Oxidation Processes for Environmental Remediation
A comprehensive review of the degradation pathways, by-products, and biotoxicity of acetaminophen by advanced oxidation processes (AOPs) sheds light on the potential application of this compound in environmental remediation. The study emphasizes the importance of understanding the degradation mechanisms and by-products of pollutants to enhance the efficiency of AOPs. Although the focus is on acetaminophen, the insights into AOPs could be applied to the degradation and detoxification of a wide range of organic pollutants, including this compound and its derivatives (Qutob et al., 2022).
Safety and Hazards
The safety information for 2,4,6-Trifluorobenzenesulphonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which 2,4,6-trifluorobenzenesulphonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
It is known that sulfonamides interfere with the folic acid pathway, which is crucial for the synthesis of nucleic acids in bacteria .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally results in the prevention of bacterial growth .
Propriétés
IUPAC Name |
2,4,6-trifluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOYFPLTVBANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


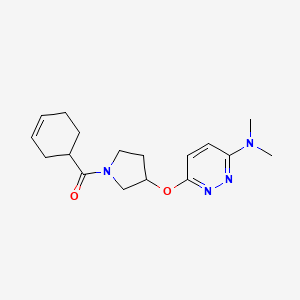
![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
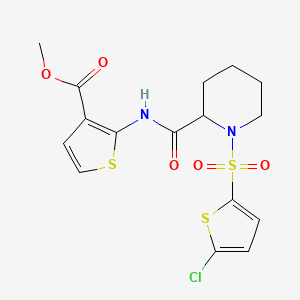
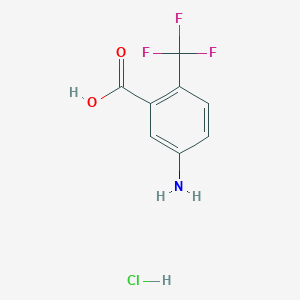
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)
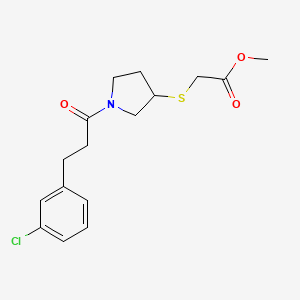
![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)
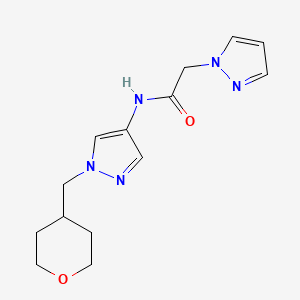
![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)